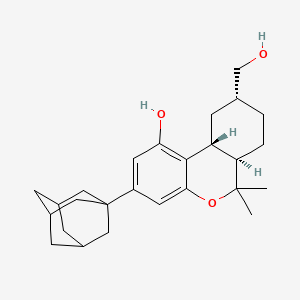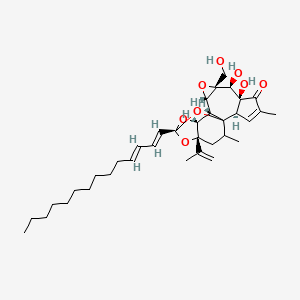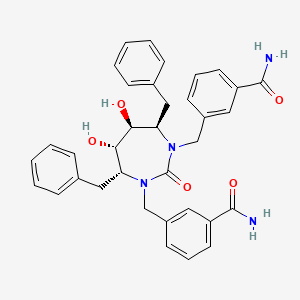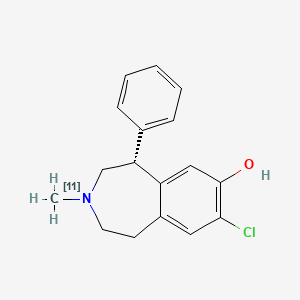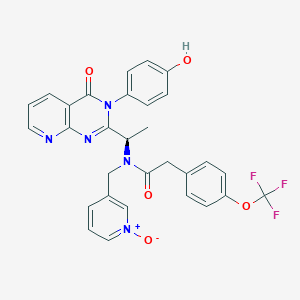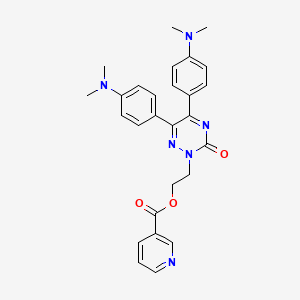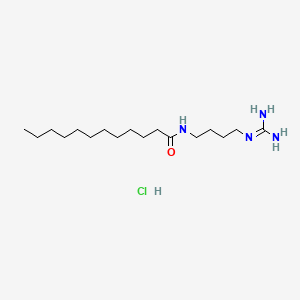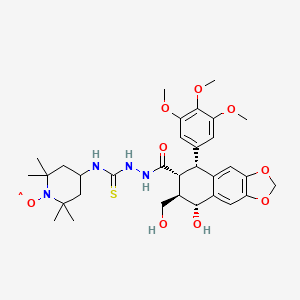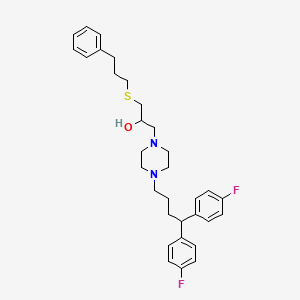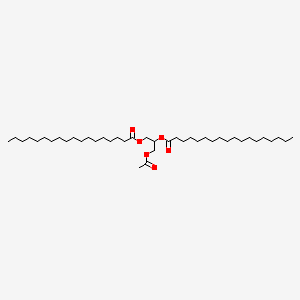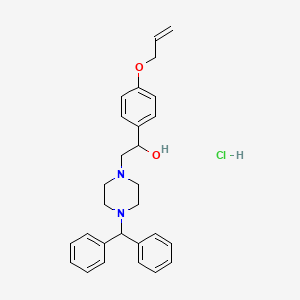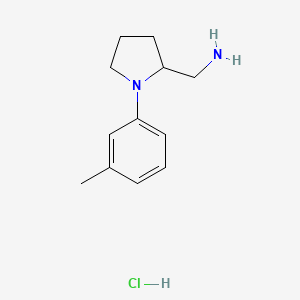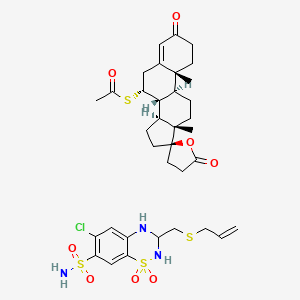
Prinactizide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prinactizide is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of certain medical conditions. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prinactizide involves several steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to introduce the desired chemical functionalities. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The final product is then purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.
化学反应分析
Types of Reactions
Prinactizide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Prinactizide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic benefits.
Medicine: this compound is investigated for its potential use in treating diseases such as hypertension and heart failure.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Prinactizide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or inhibition of metabolic processes.
相似化合物的比较
Prinactizide can be compared with other similar compounds to highlight its uniqueness:
Lisinopril: Like this compound, lisinopril is an angiotensin-converting enzyme inhibitor used to treat hypertension.
Hydrochlorothiazide: This diuretic is often combined with other compounds to enhance its therapeutic effects.
Captopril: Another angiotensin-converting enzyme inhibitor, captopril has a different chemical structure but similar therapeutic uses.
This compound stands out due to its specific combination of chemical properties and therapeutic potential, making it a valuable compound for further research and development.
属性
CAS 编号 |
76270-06-9 |
|---|---|
分子式 |
C35H46ClN3O8S4 |
分子量 |
800.5 g/mol |
IUPAC 名称 |
6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S.C11H14ClN3O4S3/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h12,17-19,21H,4-11,13H2,1-3H3;2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |
InChI 键 |
USEWNOGBXUWCFH-FXFKJASFSA-N |
手性 SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
规范 SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



